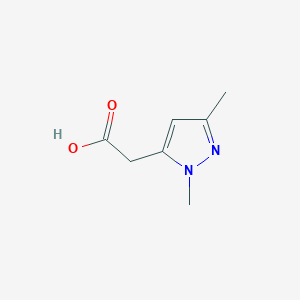

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Übersicht

Beschreibung

“2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, which is a class of azoles and is found in naturally occurring compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid”, has been a topic of interest in recent years. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” was determined by X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives have been utilized in the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], displaying certain cytotoxicities for Hela cells in vitro. These derivatives are characterized by various spectroscopic methods and show low fungicide, insecticide, and miticide activities (Wen et al., 2005).

- The molecule has been involved in the study of aromatic propellenes, contributing to the understanding of conformational isomerism in certain chemical structures (Foces-Foces et al., 1996).

Chemical Reactions and Properties

- It plays a role in the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in complex chemical reactions (Martins et al., 2009).

- In metallomacrocyclic palladium(II) complexes, it acts as a ligand, playing a critical role in the formation of monomer or dimer complexes, which are characterized by various spectroscopic techniques and theoretical calculations (Guerrero et al., 2008).

Application in Novel Complexes and Compounds

- Novel silver complexes based on this acid and its derivatives have been explored for antitumor activity, particularly against human small-cell lung carcinoma (SCLC) cells, revealing its potential in chemotherapeutic applications (Pellei et al., 2023).

- Its derivatives are examined as corrosion inhibitors for mild steel in acidic media, indicating its potential utility in industrial applications (Lgaz et al., 2018).

Catalytic Applications

- The compound has been used in the synthesis of Cu(II)/pypzacac complexes, showing efficacy in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, underscoring its role in catalytic processes (Xie et al., 2014).

Molecular Structure Analysis

- Its utility in the crystal and molecular structure analysis of various compounds, such as 3,5-dimethyl-1H-pyrazolide of 3-O-acetyl ursolic acid, provides insights into the structural aspects of complex molecules (Popov et al., 2011).

Eigenschaften

IUPAC Name |

2-(2,5-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKWDAAXELZWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571433 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |

CAS RN |

196717-12-1 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)